Product packaging for Isorhamnetin 7-O-alpha-L-rhamnoside(Cat. No.:CAS No. 17331-72-5)

Isorhamnetin 7-O-alpha-L-rhamnoside

Cat. No.: B2473925
CAS No.: 17331-72-5
M. Wt: 462.407
InChI Key: XLQFMBLUUSGXQY-OGNFIVFYSA-N
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Description

Caragana intermedia

Hippophae rhamnoides L. (Sea Buckthorn)

Hippophae rhamnoides L., commonly known as Sea Buckthorn, is a deciduous shrub or small tree native to the temperate zones of Europe and Asia. worldagroforestry.org It is a rich source of various bioactive compounds, including flavonoids. mdpi.comd-nb.info Isorhamnetin (B1672294) 7-O-alpha-L-rhamnoside has been identified as one of the flavonol glycosides present in Sea Buckthorn. Specifically, it has been found in the pomace of the berries. researchgate.net The presence of this compound has also been noted in Hippophae rhamnoides ssp. sinensis Rousi. medchemexpress.comnih.gov

Zanthoxylum bungeanum

Zanthoxylum bungeanum, a species widely cultivated in China, is primarily known for its economic and culinary uses. fao.org The plant is adapted to subtropical and mid-eastern warm temperate regions. fao.orgnih.gov While extensive research has been conducted on the distribution and cultivation of this plant, the searched literature does not specifically mention the isolation of Isorhamnetin 7-O-alpha-L-rhamnoside from Zanthoxylum bungeanum.

Cleome amblyocarpa

Cleome amblyocarpa is an annual herb found in the desert sandy habitats of regions like Sinai, Egypt, and other parts of North Africa. ekb.eg Phytochemical studies of this plant have led to the isolation of several flavonoids. dergipark.org.tr this compound has been identified as one of the compounds present in the aerial parts of Cleome amblyocarpa. medchemexpress.comekb.eg

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O11 B2473925 Isorhamnetin 7-O-alpha-L-rhamnoside CAS No. 17331-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-8-16(25)18(27)20(29)22(31-8)32-10-6-12(24)15-14(7-10)33-21(19(28)17(15)26)9-3-4-11(23)13(5-9)30-2/h3-8,16,18,20,22-25,27-29H,1-2H3/t8-,16-,18+,20+,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQFMBLUUSGXQY-FDTPGTFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)OC)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)OC)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Geographic Distribution and Ecological Contexts of Source Plants

The plants that are sources of Isorhamnetin (B1672294) 7-O-alpha-L-rhamnoside are found in diverse geographical locations and have adapted to a variety of ecological conditions.

Plant SpeciesGeographic DistributionEcological Context
Caragana intermedia Northwest China cabidigitallibrary.orgPlays a crucial role in the ecological restoration of desert steppes. cabidigitallibrary.org It is adapted to arid environments.
Hippophae rhamnoides L. Native to temperate zones of Europe and Asia, with wide distribution from coastal areas to high altitudes. worldagroforestry.orgoblepiha22.ru China has the largest area of cultivation. oblepiha22.ruA hardy, drought-tolerant plant that can grow in a wide range of soil types, including sandy soils with high pH. worldagroforestry.org It has a symbiotic relationship with nitrogen-fixing bacteria, allowing it to thrive in infertile soils. oblepiha22.ru It is a sun-loving plant found in cold regions. oblepiha22.ru
Zanthoxylum bungeanum Primarily distributed and cultivated in the subtropical and mid-eastern warm temperate regions of China. fao.orgnih.govThrives in specific temperature ranges, with key factors being the maximum temperatures in winter and early spring months. fao.orgresearchgate.net
Cleome amblyocarpa Widely grows in desert sandy habitats of Sinai, Egypt, and many parts of North Africa. ekb.eggbif.orgAdapted to arid, desert environments. ekb.eg

Biosynthetic Pathways and Enzymatic Modifications Leading to Isorhamnetin 7 O Alpha L Rhamnoside

Isorhamnetin (B1672294) 7-O-alpha-L-rhamnoside is a glycosylated flavonoid, a class of secondary metabolites widespread in the plant kingdom. mdpi.com Its formation is the result of a complex, multi-step biosynthetic pathway that begins with general flavonoid synthesis and is completed by specific enzymatic modifications that attach a rhamnose sugar moiety to the isorhamnetin backbone.

Isolation, Purification, and Chromatographic Separation Methodologies for Isorhamnetin 7 O Alpha L Rhamnoside

Extraction Techniques from Plant Matrices

The initial step in isolating Isorhamnetin (B1672294) 7-O-alpha-L-rhamnoside is its extraction from the raw plant material. The choice of solvent and extraction method is critical to maximize yield and minimize the co-extraction of undesirable compounds.

Commonly, dried and powdered plant material is subjected to extraction with polar solvents. For instance, the hydroalcoholic extract of Prosopis laevigata leaves was obtained using a water-ethanol (70:30%) mixture at room temperature. mdpi.com This crude extract is often concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This fractionation step separates compounds based on their polarity. A typical partitioning scheme involves using immiscible solvents like water and ethyl acetate (B1210297), which yields an aqueous fraction and an ethyl acetate fraction. mdpi.com In the case of flavonoids from Rhamnus disperma roots, a dried ethanol (B145695) extract was suspended in water, defatted with petroleum ether, and then successively partitioned with ethyl acetate and n-butanol. nih.gov This process segregates glycosides, which are often concentrated in the more polar n-butanol fraction.

Another approach involves accelerated solvent extraction (ASE), as demonstrated with forage palm species, using an ethanol/water mixture at elevated temperatures. sbq.org.br The resulting extracts can be further purified by solid-phase extraction (SPE) on cartridges like C18 to concentrate the phenolic compounds before chromatographic separation. sbq.org.br

Table 1: Plant Sources and Extraction Details for Isorhamnetin Glycosides

Plant Species Part Used Extraction Solvent/Method Reference
Nitraria tangutorum Bolor Not specified Not specified nih.gov
Prosopis laevigata Leaves Water-Ethanol (70:30%) mdpi.com
Rhamnus disperma Roots Ethyl Alcohol nih.gov
Carduncellus eriocephalus Not specified Not specified nih.gov

Advanced Chromatographic Approaches

Following extraction and preliminary fractionation, various chromatographic techniques are employed for the fine separation and purification of Isorhamnetin 7-O-alpha-L-rhamnoside.

Thin-Layer Chromatography (TLC) is a fundamental tool used for the qualitative analysis and monitoring of separation processes. It is widely used to group fractions with similar chemical profiles obtained from column chromatography. mdpi.com For flavonoid analysis, silica (B1680970) gel plates (e.g., silica gel 60 F254) are commonly used as the stationary phase. mdpi.comnih.gov A mobile phase, such as a mixture of ethyl acetate, acetic acid, formic acid, and water, allows for the separation of different flavonoid glycosides based on their polarity. nih.gov After development, the spots are visualized under UV light, often with the aid of spray reagents like NP/PEG, to identify the compounds by their retention factor (Rf) values and specific coloration. nih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the analysis and purification of isorhamnetin glycosides. nih.gov

Analytical HPLC: For analytical purposes, reversed-phase columns (e.g., C18) are typically used. nih.gov A gradient elution with a mobile phase consisting of methanol (B129727) and acidified water (e.g., with 0.1% acetic acid or 0.05% phosphoric acid) is often employed to achieve satisfactory separation of flavonoids. nih.govnih.gov Detection is commonly performed using a Diode Array Detector (DAD) at wavelengths around 254 nm and 360 nm. nih.gov This method is used to create a chemical fingerprint of a plant extract and to quantify specific compounds like isorhamnetin derivatives. mdpi.com

Preparative HPLC: When the goal is to isolate pure compounds, preparative HPLC is used. This technique utilizes larger columns and higher flow rates to handle larger sample loads. nih.gov For instance, fractions partially purified by other methods can be subjected to preparative HPLC for final purification. The mobile phase conditions are optimized based on analytical HPLC runs to achieve the best separation. nih.gov

Table 2: Exemplary HPLC Conditions for Flavonoid Analysis

Parameter Condition Reference
Column Ultimate C18 (250 mm × 4.6 mm, 5 µm) nih.gov
Mobile Phase Methanol and 0.1% aqueous acetic acid (gradient) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 276 nm nih.gov
Column YMC-PACK ODS (150 × 4.6 mm) nih.gov
Mobile Phase Methanol and 0.05% H3PO4 aqueous solution (50:50, v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov

| Detection | DAD at 254 nm and 360 nm | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, speed, and sensitivity. mdpi.com This makes it particularly suitable for analyzing complex mixtures of natural products, including isorhamnetin glycosides. nih.gov UPLC systems use columns with smaller particle sizes (typically under 2 μm), which leads to more efficient separations. mdpi.com

UPLC is often coupled with mass spectrometry (MS), particularly Quadrupole Time-of-Flight (QTOF-MS) or Triple Quadrupole (TQ-MS), for comprehensive chemical profiling and quantification. sbq.org.brnih.gov For example, the analysis of Artemisia argyi extracts by UPLC-Q-TOF/MS allowed for the rapid identification of 68 different compounds. nih.gov A typical UPLC method for flavonoid glycosides might use a C18 column with a gradient elution of acetonitrile (B52724) and acidified water. mdpi.com

High-Speed Countercurrent Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that eliminates the use of a solid stationary phase. nih.govmdpi.com This prevents the irreversible adsorption of target compounds, leading to high sample recovery, a significant advantage in natural product isolation. mdpi.com HSCCC has been successfully applied to the preparative isolation of various flavonoid glycosides. nih.govscilit.com

The success of an HSCCC separation heavily relies on the selection of a suitable two-phase solvent system. The system is chosen based on the partition coefficients (K) of the target compounds. A widely used solvent system for flavonoids is composed of n-hexane–ethyl acetate–methanol–water (HEMW) in various volume ratios. nih.govnih.gov For example, a system of n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v) was used for the preparative separation of flavonoid glycosides from Psidium guajava. nih.gov By adjusting the ratios, the polarity of the system can be fine-tuned to optimize the separation of specific compounds. nih.gov

Other Advanced Separation Techniques

In addition to the aforementioned methods, other chromatographic techniques are often integrated into the purification workflow.

Column Chromatography: Open column chromatography using adsorbents like silica gel is a standard procedure for the initial fractionation of crude extracts. mdpi.com Elution is performed with a gradient of solvents, starting from a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol. mdpi.com

Sephadex LH-20 Chromatography: Gel filtration chromatography using Sephadex LH-20 is another common technique for purifying flavonoids. unimi.itnih.gov This method separates compounds based on their molecular size and polarity. Elution with solvents like methanol or methanol-water mixtures is effective for isolating specific isorhamnetin glycosides and other flavonoids. unimi.itnih.gov

These diverse and powerful techniques, when used in combination, allow for the successful isolation and purification of this compound from its natural sources, enabling further scientific investigation.

Spectroscopic and Spectrometric Approaches for Structural Elucidation of Isorhamnetin 7 O Alpha L Rhamnoside

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including complex natural products like Isorhamnetin (B1672294) 7-O-alpha-L-rhamnoside. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

One-Dimensional NMR (¹H-NMR, ¹³C-NMR) Analysis

One-dimensional NMR techniques, specifically proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy, offer the initial and most fundamental insights into the structure of Isorhamnetin 7-O-alpha-L-rhamnoside.

The ¹H-NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H-NMR spectrum displays characteristic signals for the aromatic protons of the isorhamnetin aglycone and the protons of the rhamnose sugar moiety. For instance, the aromatic region will show signals corresponding to the protons on the A and B rings of the flavonoid skeleton. The anomeric proton of the rhamnose unit typically appears as a distinct doublet at a specific chemical shift, and the coupling constant of this signal is indicative of the stereochemistry of the glycosidic bond.

The ¹³C-NMR spectrum provides complementary information by showing the signals for each unique carbon atom in the molecule. This allows for the identification of the carbon skeleton of both the isorhamnetin aglycone and the rhamnose sugar. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, providing clues about their functionalization. For example, the position of the methoxy (B1213986) group on the B-ring of isorhamnetin can be confirmed by the characteristic chemical shift of the methoxy carbon.

The table below summarizes typical ¹H-NMR and ¹³C-NMR chemical shift values for the isorhamnetin aglycone portion of the molecule, based on reported data. mdpi.com

Position¹³C NMR (δc)¹H NMR (δH, multiplicity, J in Hz)
2146.6
3135.8
4175.8
5160.612.4 (s, 5-OH)
698.26.19 (d, 1.9)
7163.9
893.56.47 (d, 2.4)
9156.1
10103.0
1'121.9
2'111.77.75 (d, 2.3)
3'147.3
4'148.7
5'115.56.94 (d, 8.4)
6'121.77.68 (dd, 2.4, 8.4)
3'-OCH₃55.73.8

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Linkage Determination

While 1D-NMR provides essential information, two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms and the linkage between the sugar and the aglycone. nih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In this compound, COSY correlations are used to trace the spin systems within the rhamnose unit, confirming the sequence of protons from H-1'' to the CH₃-6'' group. It also helps in assigning the coupled aromatic protons on the A and B rings of the isorhamnetin aglycone. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is an incredibly powerful tool for assigning the carbon signals based on the already assigned proton signals (or vice versa). columbia.edu For each proton signal, the HSQC spectrum shows a cross-peak to the carbon atom it is attached to, allowing for the unambiguous assignment of the ¹³C-NMR spectrum. youtube.com

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation of flavonoid glycosides, providing information on molecular weight and fragmentation patterns that aid in identifying the aglycone and sugar moieties.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Patterns

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like flavonoid glycosides. nih.gov ESI-MS analysis of this compound provides the molecular weight of the compound by detecting the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. mdpi.com The accurate mass measurement obtained from high-resolution ESI-MS can be used to determine the elemental composition of the molecule. mdpi.com

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, are crucial for structural elucidation. The fragmentation pattern of this compound in ESI-MS/MS typically involves the cleavage of the glycosidic bond. This results in a characteristic neutral loss of the rhamnose sugar (146 Da), leading to the formation of an ion corresponding to the isorhamnetin aglycone. nih.gov Further fragmentation of the aglycone ion can provide additional structural information. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) in Glycoside Analysis

Atmospheric pressure chemical ionization (APCI) is another soft ionization technique used in conjunction with liquid chromatography-mass spectrometry (LC-MS). youtube.com While ESI is generally preferred for highly polar compounds, APCI can be a valuable alternative for the analysis of less polar to moderately polar compounds. youtube.comnih.govnih.gov In the context of flavonoid glycosides, APCI-MS can provide molecular weight information and, through collision-induced dissociation, generate fragment ions. nih.gov The fragmentation often involves the loss of the sugar moiety, similar to ESI-MS, which aids in identifying the aglycone. nih.gov Negative-mode APCI-MS has been shown to be effective for characterizing flavonoids, with methoxylated flavonoids like isorhamnetin derivatives showing characteristic fragmentation patterns, such as the loss of a methyl group. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Rapid Identification

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a rapid and sensitive technique for the analysis of a wide range of molecules, including flavonoid glycosides. nih.gov In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy. The laser irradiation desorbs and ionizes the analyte, and the time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio. This technique is particularly useful for the rapid screening of plant extracts for the presence of known flavonoid glycosides. nih.gov While it provides accurate molecular weight information, it is less commonly used for detailed structural fragmentation studies compared to ESI-MS/MS. nih.gov

Tandem Mass Spectrometry (MS/MS) for Glycosyl Group Identification

Tandem mass spectrometry (MS/MS) is a powerful tool for identifying the glycosyl group and its attachment point to the isorhamnetin aglycone. In the negative ion mode, the precursor ion of this compound would be observed. Fragmentation of this precursor ion typically involves the cleavage of the glycosidic bond, resulting in a characteristic neutral loss of the rhamnose unit (146 Da). mdpi.com This fragmentation pattern provides a product ion corresponding to the isorhamnetin aglycone at m/z 315. mdpi.comnih.gov The presence of this specific aglycone fragment confirms the core flavonoid structure. Further fragmentation of the aglycone ion can yield additional structural information. nih.govmassbank.eu This successive loss of the sugar moiety is a key indicator for identifying the compound as a glycoside and determining the mass of the sugar attached. nih.gov

Table 1: MS/MS Fragmentation Data for Isorhamnetin Glycosides

Precursor Ion [M-H]⁻Product Ion (Aglycone)Neutral Loss (Da)Sugar MoietyReference
769315454Two rhamnose units and one hexose (B10828440) unit mdpi.com
461315146Rhamnose

Data is illustrative and may vary based on specific instrument conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the chromophoric system of this compound, which is dictated by its flavonoid structure. The UV spectrum of flavonoids typically exhibits two major absorption bands, designated as Band I (in the range of 300-380 nm) and Band II (in the range of 240-280 nm). Band I is associated with the B-ring cinnamoyl system, while Band II corresponds to the A-ring benzoyl system. For this compound, the presence of a rhamnoside group at the 7-position influences the spectral properties. In one study, a related compound, isorhamnetin-3-O-β-d-galactoside-(1→4)-α-l-rhamnoside-(1→6)-β-d-galactoside, showed absorption maxima at 359 nm (Band I) and 258 nm (Band II). mdpi.comnih.gov The use of shift reagents, such as sodium methoxide (B1231860) (NaOMe), sodium acetate (B1210297) (NaOAc), and aluminum chloride (AlCl₃), can provide further structural information by inducing bathochromic (red) or hypsochromic (blue) shifts in the absorption bands, which helps to deduce the location of free hydroxyl groups. mdpi.com For instance, a small bathochromic shift in Band II upon the addition of NaOAc is indicative of a free 7-hydroxyl group. mdpi.comnih.gov

Table 2: Typical UV-Vis Absorption Maxima for Isorhamnetin Glycosides

BandWavelength Range (nm)Associated Structural Feature
Band I300-380B-ring cinnamoyl system
Band II240-280A-ring benzoyl system

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the various functional groups present in the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. For a typical isorhamnetin glycoside, the spectrum would show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the γ-pyrone ring, and phenyl groups. mdpi.com For example, the characteristic absorptions would include a broad band for hydroxyl groups around 3400 cm⁻¹, a sharp peak for the carbonyl group around 1650 cm⁻¹, and absorptions for the phenyl groups in the region of 1600-1450 cm⁻¹. mdpi.com The presence of a band around 1725 cm⁻¹ could indicate an acylated hydroxyl group, such as in isorhamnetin-3-O-(6-acetyl-glucoside). mdpi.com

Table 3: Characteristic IR Absorption Bands for Isorhamnetin Glycosides

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Hydroxyl (-OH)Stretching~3400 mdpi.com
Carbonyl (C=O)Stretching~1650 mdpi.com
Phenyl (C=C)Stretching1600-1450 mdpi.com
Ester Carbonyl (if acylated)Stretching~1725 mdpi.com

Computational Chemistry and Molecular Modeling for Structural Insights (e.g., HOMO/LUMO distributions)

Computational chemistry and molecular modeling offer profound insights into the electronic structure and reactivity of this compound. The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net For this compound, the HOMO is typically distributed over the entire flavonoid skeleton, indicating multiple sites for electrophilic attack. researchgate.net In contrast, the LUMO distribution can also be spread across the molecule. researchgate.netresearchgate.net Molecular docking studies, a form of molecular modeling, have been used to investigate the binding affinity of this compound with various proteins, such as the main protease of the COVID-19 virus, providing insights into its potential biological activities. medchemexpress.comchemicalbook.com

Quantitative and Qualitative Analytical Methodologies for Isorhamnetin 7 O Alpha L Rhamnoside in Research Matrices

Chromatographic Quantification Techniques

Chromatographic methods are central to the separation and quantification of Isorhamnetin (B1672294) 7-O-alpha-L-rhamnoside from complex mixtures. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids. nih.govazolifesciences.com In HPLC, the sample is dissolved in a suitable solvent and injected into the system, where it is separated based on its interaction with a stationary phase and a mobile phase. creative-proteomics.com The separated components are then detected, often by a Diode Array Detector (DAD) or a UV-Vis detector, allowing for quantification. researchgate.netmdpi.com

For enhanced separation efficiency and speed, Ultra-High-Performance Liquid Chromatography (UPLC) is often utilized. nih.gov This technique uses smaller particle sizes in the stationary phase and higher pressures, resulting in better resolution and shorter analysis times. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for both quantification and structural confirmation. nih.govnih.gov In LC-MS, the chromatographic system is coupled to a mass spectrometer, which provides molecular weight and fragmentation information about the eluted compounds. creative-proteomics.comresearchgate.net This high degree of selectivity and sensitivity makes LC-MS particularly valuable for analyzing complex biological matrices. nih.govresearchgate.net For instance, in the analysis of isorhamnetin glycosides, collision-induced dissociation of the pseudomolecular ion often results in a characteristic fragment ion of the isorhamnetin aglycone at m/z 315. mdpi.com

Table 1: Chromatographic Conditions for Flavonoid Analysis

ParameterHPLCUPLC-MS/MS
Column C18 (250 Â 4.6 mm, 5 mm)C18
Mobile Phase Gradient of 5% acetic acid-acetonitrileGradient with methanol (B129727) and 0.2% aqueous formic acid
Flow Rate 1.0 mL/min1 mL/min
Detection 367 nmMass Spectrometry
Reference researchgate.net researchgate.net

Spectrophotometric Assays for Concentration Determination

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, offer a simpler and more rapid approach for the quantification of total flavonoid content, including Isorhamnetin 7-O-alpha-L-rhamnoside. creative-proteomics.commedwinpublishers.com Flavonoids exhibit characteristic absorption spectra in the UV-Vis region due to their conjugated aromatic systems. medwinpublishers.com Typically, two main absorption bands are observed: Band I between 300-390 nm and Band II between 240-280 nm. medwinpublishers.com The position of these bands can provide preliminary information about the type of flavonoid. medwinpublishers.com For flavonols like isorhamnetin, Band I is usually in the range of 350-385 nm. medwinpublishers.com

The concentration of flavonoids in a sample can be determined by measuring the absorbance at a specific wavelength and applying the Beer-Lambert Law. creative-proteomics.com The addition of specific reagents, such as aluminum chloride (AlCl3), can cause a shift in the absorption spectrum (bathochromic shift), which can be used to improve the selectivity and sensitivity of the assay for certain flavonoids. medwinpublishers.com For example, a bathochromic shift of 35-55 nm in Band I after adding AlCl3 and HCl is indicative of a flavone (B191248) or flavonol with a 5-hydroxyl group. medwinpublishers.com

Table 2: UV Spectral Data for Flavonoids

Flavonoid TypeBand I (nm)Band II (nm)
Flavones310-350240-280
Flavonols (3-O-substituted)330-360240-280
Flavonols350-385240-280
Reference medwinpublishers.com medwinpublishers.com

Advanced Detection and Characterization Methods

For unambiguous identification and detailed structural elucidation of this compound, more advanced analytical techniques are necessary. Mass Spectrometry (MS) is a highly sensitive method that provides information about the molecular weight and elemental composition of a compound. azolifesciences.comcreative-proteomics.com Techniques like Electrospray Ionization (ESI) are commonly used to ionize the flavonoid molecules for MS analysis. creative-proteomics.com Further fragmentation of the molecular ion in tandem MS (MS/MS) experiments can reveal the structure of the aglycone and the nature and position of the sugar moieties. researchgate.netmdpi.com The loss of a rhamnose unit corresponds to a mass difference of 146 Da. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the complete structural characterization of flavonoids. azolifesciences.commdpi.com Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments (such as HMQC and HMBC) are employed to determine the precise arrangement of atoms within the molecule. mdpi.com For instance, Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between protons and carbons that are two or three bonds apart, which is instrumental in determining the attachment points of the sugar units to the flavonoid aglycone. mdpi.com In the case of this compound, an HMBC correlation between the anomeric proton of the rhamnose sugar and C-7 of the isorhamnetin core would confirm the 7-O-glycosidic linkage. mdpi.com

Structure Activity Relationship Studies of Isorhamnetin Glycosides

Influence of Sugar Moiety Type on Biological Activity (e.g., rhamnose vs. glucose)

The nature of the sugar attached to the isorhamnetin (B1672294) aglycone plays a pivotal role in determining the compound's biological efficacy. Different sugar residues can lead to varied pharmacological profiles. For instance, isorhamnetin harboring different sugar moieties exhibits diverse biological activities. mdpi.com Isorhamnetin-3-O-galactoside has been noted for its antithrombotic and profibrinolytic activities, whereas isorhamnetin-3-O-robinobioside has been shown to enhance antioxidant and antigenotoxic activity in human chronic myelogenous leukemia cells. mdpi.comresearchgate.net

While direct comparative studies between isorhamnetin 7-O-rhamnoside and isorhamnetin 7-O-glucoside are limited, research on related flavonol glycosides provides valuable insights. For example, a study on isorhamnetin diglycosides, which differed only in the methylation of a pentose (B10789219) sugar, revealed different anti-inflammatory effects, underscoring that the type of sugar can indeed affect bioactivity. nih.gov In the case of kaempferol (B1673270), a structurally similar flavonol, glycosides with different sugars have demonstrated varied inhibitory effects on nitric oxide (NO) production. nih.gov This suggests that the subtle structural differences between sugars like rhamnose and glucose, such as the presence or absence of a methyl group and stereochemical variations, can significantly modulate the interaction of the entire molecule with biological targets.

Table 1: Influence of Sugar Moiety on the Biological Activity of Isorhamnetin Glycosides

Isorhamnetin GlycosideSugar MoietyObserved Biological Activity
Isorhamnetin-3-O-galactosideGalactoseAntithrombotic and profibrinolytic activities mdpi.com
Isorhamnetin-3-O-robinobiosideRobinobioseEnhanced antioxidant and antigenotoxic activity researchgate.net
Isorhamnetin-3-O-glucosideGlucoseInhibits lipase, reduces lipids, and shows anti-obesity effects medchemexpress.com

Impact of Glycosylation Position (C-3 vs. C-7) on Pharmacological Effects

The position at which the sugar moiety is attached to the isorhamnetin core structure is another critical determinant of its pharmacological effects. The most common positions for glycosylation are C-3 and C-7. nih.govencyclopedia.pubencyclopedia.pub

Research comparing isorhamnetin glycosides has demonstrated that the location of the sugar has a profound impact on bioactivity. For instance, a study on liver injury in mice found that isorhamnetin 3-O-glucoside was effective in mitigating the injury, whereas isorhamnetin 3,7-di-O-glucoside was not. tandfonline.com This finding strongly suggests that glycosylation at the C-7 position can diminish or abolish certain biological activities. The presence of a sugar at C-7 may introduce steric hindrance, preventing the molecule from binding effectively to its target.

Studies on the related flavonol, kaempferol, further support the importance of glycosylation position. Kaempferol 7-O-α-L-rhamnopyranoside was found to be a more potent inhibitor of NO production than kaempferol 3-O-α-L-rhamnopyranoside. nih.gov This highlights that for some activities, glycosylation at C-7 is preferable to C-3. The differential effects are likely due to the varying accessibility of the hydroxyl groups at different positions, which are known to be important for the biological actions of flavonoids.

Table 2: Impact of Glycosylation Position on Biological Activity

CompoundGlycosylation Position(s)Biological Effect
Isorhamnetin 3-O-glucosideC-3Suppressed increases in plasma ALT and AST activities in mice with CCl4-induced liver injury tandfonline.com
Isorhamnetin 3,7-di-O-glucosideC-3 and C-7Not effective in suppressing increases in plasma ALT and AST activities tandfonline.com
Kaempferol 7-O-α-L-rhamnopyranosideC-7More potent inhibitor of NO production (IC50 = 37.7 μM) nih.gov
Kaempferol 3-O-α-L-rhamnopyranosideC-3Less potent inhibitor of NO production (IC50 > 100 μM) nih.gov

Role of Acylation on Flavonoid Glycoside Activity

Acylation, the addition of an acyl group (such as an acetyl or coumaroyl group) to the sugar moiety, is another structural modification that can significantly alter the biological activity of flavonoid glycosides. Acylated isorhamnetin glycosides have been isolated from various plant sources. mdpi.comnih.gov

The presence of an acyl group can affect the lipophilicity of the molecule, which in turn can influence its absorption and transport across cell membranes. A study on acylated flavonol glycosides from sea buckthorn, including a novel acylated isorhamnetin derivative, demonstrated their potent antioxidant activities. science.gov For example, isorhamnetin (3-O-[(6-O-E-sinapoyl)-β-D-glucopyranosyl-(1→2)]-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside) showed strong scavenging activity against DPPH radicals. science.gov

The acyl group can also provide additional interaction points for binding to biological targets, potentially enhancing the activity of the parent glycoside. The type and position of the acyl group on the sugar can lead to different biological outcomes.

Table 3: Antioxidant Activity of Acylated Flavonol Glycosides from Sea Buckthorn

Acylated Flavonol GlycosideDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (Trolox equivalent)
Isorhamnetin (3-O-[(6-O-E-sinapoyl)-β-D-glucopyranosyl-(1→2)]-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside)8.91 μM science.gov2.89 μM/μM science.gov
Quercetin (3-O-[(6-O-E-sinapoyl)-β-D-glucopyranosyl-(1→2)]-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside)4.26 μM science.gov4.04 μM/μM science.gov
Kaempferol (3-O-[(6-O-E-sinapoyl)-β-D-glucopyranosyl-(1→2)]-β-D-glucopyranosyl-7-O-α-L-rhamnopyranoside)30.90 μM science.gov2.44 μM/μM science.gov

Aglycone vs. Glycoside Activity Comparisons

The comparison of biological activity between the isorhamnetin aglycone and its glycosidic forms reveals complex relationships that can be context-dependent. In many in vitro assays, the aglycone exhibits higher activity than its corresponding glycosides. researchgate.net This is often attributed to the fact that the sugar moiety can mask the hydroxyl groups of the flavonoid, which are crucial for activities like antioxidant effects.

However, this is not a universal rule. For instance, isorhamnetin glycosides isolated from Opuntia ficus-indica demonstrated higher inhibition of nitric oxide production compared to the isorhamnetin aglycone at the same concentration. nih.gov This suggests that for certain biological targets, the glycoside form is more active.

Furthermore, the situation in vivo can be quite different from in vitro findings. Glycosylation can improve the bioavailability of flavonoids, leading to higher plasma concentrations and a longer residence time in the blood compared to the aglycone. nih.govresearchgate.netresearchgate.net Some isorhamnetin glycosides, such as isorhamnetin 3,7-di-O-β-D-glucopyranoside, are metabolized by intestinal bacteria to the aglycone, isorhamnetin, which then exerts its biological effects. medchemexpress.com Therefore, while the aglycone might be the more active form at the site of action, the glycoside acts as a prodrug, facilitating its delivery. In some cases, flavonoid glycosides have shown similar or even greater anti-inflammatory and antiallergic activity in vivo than their aglycone counterparts. researchgate.net

Table 4: Comparison of Biological Activity: Aglycone vs. Glycoside

CompoundFormObserved Biological Activity/Property
IsorhamnetinAglyconeGenerally higher in vitro antioxidant activity. researchgate.net Can be formed in vivo from glycosides via metabolism. medchemexpress.com
Isorhamnetin GlycosidesGlycosideHigher inhibition of nitric oxide production in some studies. nih.gov Can have higher bioaccessibility and longer residence time in blood. nih.govresearchgate.netresearchgate.net May act as prodrugs.
Isorhamnetin 3,7-di-O-β-D-glucopyranosideGlycosideMetabolized in vivo to isorhamnetin, which acts as an antioxidant. medchemexpress.com

Metabolism and Bioavailability Considerations in Preclinical Research

In Vitro Metabolic Transformations

In vitro studies investigating the metabolism of isorhamnetin (B1672294) glycosides provide foundational knowledge of their biotransformation. The primary metabolic step for Isorhamnetin 7-O-alpha-L-rhamnoside is deglycosylation, the cleavage of the rhamnose sugar from the isorhamnetin backbone. This hydrolysis reaction yields the aglycone, isorhamnetin. nih.gov

Further metabolism can occur on the aglycone itself. Research on the closely related isorhamnetin 3-O-glucoside using human intestinal bacteria has identified subsequent metabolic pathways, including demethoxylation. acs.org This process would convert isorhamnetin into kaempferol (B1673270). acs.org Other potential transformations observed for similar flavonoids include dehydroxylation and acetylation. acs.org Acidic hydrolysis in laboratory settings has also been shown to consistently cleave rhamnose and other sugar moieties from the isorhamnetin core, reinforcing the lability of the glycosidic bond. nih.gov

Initial CompoundMetabolic PathwayResulting MetaboliteSource
This compoundDeglycosylation / HydrolysisIsorhamnetin nih.gov
IsorhamnetinDemethoxylationKaempferol acs.org

Microbial Metabolism of Flavonoid Glycosides (e.g., by gut microbiota, Lactobacillus plantarum)

Flavonoid glycosides are often poorly absorbed in the upper gastrointestinal tract and are largely metabolized by the gut microbiota in the colon. mdpi.commdpi.com The gut microbiome possesses a vast array of enzymes capable of breaking down these complex plant-derived molecules. mdpi.com

The metabolism of this compound is highly dependent on microbial enzymes, specifically α-L-rhamnosidases, which catalyze the hydrolytic release of the rhamnose group. mdpi.commdpi.com Several bacterial species and strains have been identified as key players in this process:

Lactobacillus plantarum : This species is a prominent metabolizer of flavonoid glycosides. nih.gov Strains of L. plantarum have been shown to degrade complex flavonoids and possess α-L-rhamnosidase activity. mdpi.comnih.gov Specifically, L. plantarum NCC245 has two identified α-L-rhamnosidase genes, rhaB1 and rhaB2, whose expression is induced by L-rhamnose. nih.gov These enzymes are crucial for cleaving the rhamnose moiety from flavonoid glycosides like rutin (B1680289) and hesperidin. nih.gov

Lactobacillus acidophilus : This is another species known to possess α-L-rhamnosidase activity, enabling it to hydrolyze rhamnose-containing flavonoids. mdpi.commdpi.com

Bacteroides uniformis : This gut microbe has been confirmed to participate in the catabolism of isorhamnetin glycosides. nih.gov

The initial and essential step in the microbial metabolism of this compound is this enzymatic deglycosylation, which releases the aglycone isorhamnetin, making it available for absorption or further microbial transformation. mdpi.commdpi.com

MicroorganismKey Enzyme(s)Metabolic ActionSource
Lactobacillus plantarumα-L-rhamnosidases (e.g., RhaB1, RhaB2)Hydrolyzes the α-L-rhamnoside bond to release the aglycone. nih.govnih.gov
Lactobacillus acidophilusα-L-rhamnosidasesParticipates in the deglycosylation of flavonoids. mdpi.commdpi.com
Bacteroides uniformisNot specifiedInvolved in the catabolism of isorhamnetin glycosides. nih.gov

Factors Influencing Bioavailability in Experimental Systems

The bioavailability of this compound in experimental systems is influenced by several key factors, primarily its chemical structure and interaction with intestinal transporters.

Glycosylation Pattern : The presence and nature of sugar moieties significantly affect absorption and plasma stability. nih.gov While the aglycone, isorhamnetin, is more hydrophobic and generally exhibits higher permeability across cell membranes, its glycosides can be more stable and remain in plasma for longer periods. nih.gov Studies comparing isorhamnetin aglycone to its glycosides found that the apparent permeability coefficient (Papp) of the aglycone was 2.6 to 4.6 times higher than that of the glycosides. nih.gov The number of sugar groups also plays a role; isorhamnetin diglycosides showed better membrane permeability than triglycosides. nih.gov This suggests that while glycosylation may hinder initial absorption, it could act as a controlled delivery system, maintaining a more constant plasma concentration of the flavonoid over time. nih.gov

Intestinal Efflux Transporters : The absorption of isorhamnetin is limited by efflux transporters in the intestine, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and particularly Multidrug Resistance-Associated Protein 2 (MRP2). nih.gov These proteins actively pump the compound out of intestinal cells and back into the lumen, reducing its net absorption into the bloodstream. nih.gov

CompoundApparent Permeability Coefficient (Papp AP-BL) (x 10-6 cm/s)NoteSource
Isorhamnetin (Aglycone)Higher than glycosides (2.6-4.6x)Greater hydrophobicity facilitates membrane crossing. nih.gov
Isorhamnetin DiglycosidesHigher than triglycosidesFewer sugar moieties lead to better permeability. nih.gov
Isorhamnetin-3-O-glucosyl-rhamnosyl-pentoside (Triglycoside)1.28 ± 0.02Permeability is affected by the specific type of sugar. nih.gov
Isorhamnetin-3-O-glucosyl-rhamnosyl-rhamnoside (Triglycoside)1.03 ± 0.04Shows slightly lower permeability than the pentoside variant. nih.gov

Ethnobotanical Significance and Traditional Medicinal Applications Relevant to Isorhamnetin 7 O Alpha L Rhamnoside Sources

Traditional Uses of Plants Containing Isorhamnetin (B1672294) Glycosides

Numerous plants utilized in traditional and folk medicine owe their therapeutic effects, at least in part, to their content of isorhamnetin and its various glycosidic forms. These plants are often prepared as extracts, infusions, or poultices to treat a wide array of ailments.

Hippophae rhamnoides (Sea Buckthorn) : This plant is highly esteemed in traditional medicine, particularly in Asia and Europe. nih.gov In the Chinese Pharmacopoeia, it is used to address health issues such as cough, skin diseases, jaundice, asthma, hypertension, rheumatism, and genital inflammation. nih.govfrontiersin.org Its berries are categorized as a "medicine food homology" fruit in China for both nutritional and medicinal purposes. nih.gov

Opuntia ficus-indica (Prickly Pear) : Native to Mexico, the prickly pear cactus has been used traditionally as both food and medicine in arid regions worldwide. nih.govresearchgate.net Ethnobotanical records indicate its use as a remedy for health disorders associated with the skin, including inflammation. nih.gov It is also valued for its antioxidant properties. nih.gov

Calendula officinalis (Pot Marigold) : This herbaceous plant is a staple in traditional medicinal practices globally. nih.gov It has been widely employed as an anti-inflammatory, anticancer, sedative, and antipyretic (fever-reducing) agent. mdpi.comnih.gov

Prosopis laevigata (Mezquite) : The genus Prosopis has a history of use in traditional remedies for treating conditions like ulcers and parasitic infections. mdpi.com Specifically, it has been used by rural communities to control gastrointestinal parasitic worms. mdpi.com

Ginkgo biloba : Isorhamnetin is a significant active component found in the leaves of Ginkgo biloba. nih.gov This ancient tree is a cornerstone of traditional Chinese medicine, and its extracts are now used worldwide.

Sambucus nigra (Elderberry) : Elderberry has a long and storied history as a medicinal plant in European folk traditions. nih.gov

The table below summarizes the traditional applications of key plants that are known sources of isorhamnetin glycosides.

PlantTraditional Medicinal Uses
Hippophae rhamnoidesCough, skin diseases, jaundice, asthma, hypertension, rheumatism, genital inflammation. nih.govfrontiersin.org
Opuntia ficus-indicaSkin inflammation and other related skin health disorders. nih.govnih.gov
Calendula officinalisAnti-inflammatory, anticancer, sedative, antipyretic. mdpi.comnih.gov
Prosopis genusUlcers, parasitosis, gastrointestinal worms. mdpi.com
Ginkgo bilobaUsed broadly in traditional medicine; a major source of isorhamnetin. nih.gov
Sambucus nigraLong history of use as a medicinal plant. nih.gov

Correlation Between Traditional Uses and Modern Pharmacological Findings

A growing body of scientific research is providing evidence that supports the traditional therapeutic claims of plants containing isorhamnetin glycosides. psmjournals.orgnih.gov Modern pharmacological studies have identified a wide spectrum of biological activities for isorhamnetin and its derivatives, including anti-inflammatory, antioxidant, antitumor, cardiovascular-protective, antidiabetic, and hepatoprotective effects. encyclopedia.pubfrontiersin.orgnih.gov These findings often provide a direct scientific rationale for the ethnobotanical uses of these plants.

The traditional application of Hippophae rhamnoides for inflammatory conditions like rheumatism, asthma, and skin diseases is strongly supported by modern research. frontiersin.org Studies have demonstrated that extracts and active components from the plant possess significant anti-inflammatory and antioxidant activities, which are central to managing these conditions. nih.govfrontiersin.org

Similarly, the historical use of Opuntia ficus-indica as a remedy for skin inflammation is validated by contemporary science. nih.gov Research has shown that isorhamnetin glycosides isolated from the plant can inhibit key inflammatory mediators, such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). mdpi.com Isorhamnetin diglycosides, in particular, have been noted for their potent anti-inflammatory potential. nih.gov

The ethnobotanical use of Calendula officinalis as an anti-inflammatory agent is also scientifically corroborated. mdpi.comnih.gov Isorhamnetin glycosides are considered to be one of the primary constituents responsible for the plant's anti-inflammatory properties. mdpi.comnih.gov

Furthermore, the traditional use of the Prosopis genus for treating parasitic infections finds a direct link in modern parasitology. mdpi.com A study on Prosopis laevigata identified isorhamnetin as a potent nematocidal flavonoid, showing 100% efficacy in eliminating the larvae of Haemonchus contortus, a pathogenic parasitic nematode. mdpi.com

This convergence of traditional knowledge and modern scientific validation underscores the importance of ethnobotany as a guide for discovering novel therapeutic agents. The consistent finding of anti-inflammatory and cytoprotective activities in plants rich in isorhamnetin glycosides explains their widespread and enduring use in traditional medicine for treating a variety of disorders related to inflammation, infection, and metabolic issues. ijraset.com

The table below correlates the traditional use of these plants with modern pharmacological findings related to isorhamnetin and its glycosides.

PlantTraditional UseModern Pharmacological Findings for Isorhamnetin/Glycosides
Hippophae rhamnoidesInflammation (rheumatism, skin disease), infections. nih.govfrontiersin.orgPotent anti-inflammatory, antioxidant, and antitumor activities. frontiersin.org
Opuntia ficus-indicaSkin inflammation. nih.govInhibition of inflammatory mediators (NO, COX-2); topical anti-inflammatory effects. mdpi.comnih.gov
Calendula officinalisInflammation, fever. mdpi.comnih.govIdentified as a key anti-inflammatory component of the plant. mdpi.comnih.gov
Prosopis genusParasitic worms. mdpi.comPotent nematocidal activity against Haemonchus contortus. mdpi.com
GeneralVarious ailments including metabolic and inflammatory disorders. ijraset.comBroad-spectrum activities: anti-inflammatory, antioxidant, antidiabetic, anticancer, organ protection. encyclopedia.pubnih.gov

Future Directions and Research Gaps in Isorhamnetin 7 O Alpha L Rhamnoside Research

Comprehensive Elucidation of Molecular Mechanisms

While the broader pharmacological activities of the aglycone isorhamnetin (B1672294) are recognized, a significant research gap exists in the comprehensive elucidation of the molecular mechanisms specific to Isorhamnetin 7-O-alpha-L-rhamnoside. Current understanding of isorhamnetin's effects points towards the modulation of key signaling pathways such as PI3K/AKT, NF-κB, and MAPK, which are crucial in cellular processes like inflammation, proliferation, and apoptosis. ljmu.ac.ukresearchgate.netnih.gov However, the precise manner in which the attachment of a rhamnose sugar moiety at the 7-O position influences the compound's interaction with cellular targets and its subsequent downstream signaling cascades remains largely unexplored.

Future research should prioritize identifying the direct molecular targets of this compound. Investigating its binding affinity to specific enzymes, receptors, and transcription factors will provide a foundational understanding of its bioactivity. Furthermore, detailed studies are needed to map the specific signaling pathways modulated by this particular glycoside, distinguishing its effects from those of its aglycone and other glycosidic forms. This will clarify whether the rhamnose moiety primarily affects bioavailability or if it actively participates in molecular interactions, potentially altering the compound's therapeutic profile.

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for synergistic interactions between this compound and other bioactive compounds presents a promising but underexplored area of research. The complex phytochemical milieu in which this compound is naturally found suggests that its biological effects may be amplified or modified by the presence of other flavonoids, polyphenols, or phytochemicals. The synergistic antioxidant activity of natural product mixtures is a known phenomenon, but the specific contributions and mechanisms of individual components are often not well understood. remedypublications.commdpi.com

Future investigations should systematically evaluate the synergistic or antagonistic effects of this compound when combined with other relevant bioactive molecules. For instance, co-administration with other flavonoids could enhance its antioxidant or anti-inflammatory properties. remedypublications.com Such studies would be invaluable for the development of potent phytopharmaceutical formulations and functional foods. It is crucial to move beyond simple combination screenings and delve into the molecular basis of these interactions, examining how they influence signaling pathways and cellular responses.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of "omics" technologies in the study of this compound is a largely untapped area with immense potential. These high-throughput approaches can provide a holistic view of the cellular and systemic responses to this compound, moving beyond the study of single targets or pathways.

Future research should employ a multi-omics approach to comprehensively understand the biological effects of this compound.

Genomics and Transcriptomics: These can identify the genes and gene networks whose expression is altered by the compound, revealing its broader impact on cellular function.

Proteomics: This can uncover the protein targets of this compound and characterize changes in the proteome following treatment. academicjournals.org A study on isorhamnetin (the aglycone) in human liver cancer cells identified 84 differentially expressed proteins, suggesting effects on apoptosis and protein synthesis. academicjournals.org Similar studies on the rhamnoside are needed.

Metabolomics: This can map the metabolic pathways influenced by the compound and identify novel biomarkers of its activity. nih.gov

Integrating data from these different omics levels will be crucial for constructing a comprehensive picture of the compound's mechanism of action and for identifying potential therapeutic applications and biomarkers of efficacy.

Sustainable Sourcing and Production Methods for Research

A critical yet often overlooked aspect of natural product research is the sustainable sourcing and production of the compound of interest. While this compound can be isolated from various plant sources, reliance on wild harvesting or traditional cultivation can be inefficient and ecologically unsustainable. mdpi.com

Future research should focus on developing sustainable and scalable methods for the production of this compound. Plant metabolic engineering offers a promising avenue to enhance the biosynthesis of specific flavonoids in cultivated plants. frontiersin.orgnih.gov Additionally, microbial fermentation using engineered microorganisms presents a potentially highly efficient and environmentally friendly alternative for producing this and other flavonoid glycosides. mdpi.comsemanticscholar.orgnih.gov The development of such biotechnological production platforms is essential to ensure a consistent and sustainable supply of the compound for extensive preclinical and potential clinical research.

Addressing Cross-Species Applicability in Preclinical Models

A significant challenge in drug development is the extrapolation of preclinical data from animal models to humans. researchgate.netslideshare.net The metabolic pathways and physiological responses to phytochemicals can vary considerably between species, which can limit the predictive value of preclinical studies. frontiersin.org For this compound, there is a lack of research specifically addressing its cross-species applicability.

Future preclinical studies should incorporate multiple, diverse animal models to assess the pharmacokinetics, efficacy, and safety of this compound. Comparing the metabolic fate and biological effects of the compound in different species can help to identify a model that is most predictive of the human response. Such comparative studies are essential for a more accurate assessment of the compound's therapeutic potential and for mitigating the risks of clinical trial failure. Addressing these cross-species differences is a critical step in the translational pathway from laboratory discovery to clinical reality. researchgate.net

Q & A

Q. What analytical methods are recommended for identifying and quantifying Isorhamnetin 7-O-α-L-rhamnoside in plant extracts?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (LC-MS) is widely used for quantification due to their sensitivity and specificity. Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation, particularly to confirm the glycosylation pattern (α-L-rhamnose at the 7-position). Standard reference substances, such as phyproof® or primary reference standards, should be used for calibration .

Q. What are the standard safety protocols for handling Isorhamnetin 7-O-α-L-rhamnoside in laboratory settings?

Follow OSHA HCS guidelines: Wear protective gloves, eye protection, and lab coats. Store the compound in a locked, ventilated area, and avoid inhalation or skin contact. Dispose of waste via certified hazardous waste management systems. Note that Isorhamnetin derivatives are classified under H351 (suspected carcinogen) .

Q. How can researchers ensure reproducibility in isolating Isorhamnetin 7-O-α-L-rhamnoside from natural sources?

Optimize extraction using polar solvents (e.g., methanol/water mixtures) and validate purity via tandem LC-MS/MS. Column chromatography with Sephadex LH-20 or reverse-phase C18 columns is recommended for purification. Document solvent ratios, temperature, and pressure conditions to minimize batch variability .

Advanced Research Questions

Q. How should experiments be designed to evaluate the compound’s role in modulating NF-κB signaling in inflammatory models?

Use lipopolysaccharide (LPS)-stimulated BV2 microglia or RAW 264.7 macrophages. Measure pro-inflammatory mediators (NO, PGE2) via Griess assay and ELISA. Assess NF-κB pathway activation via Western blot for IκBα phosphorylation and nuclear translocation of p65. Include ROS scavengers (e.g., NAC) to test ROS-NF-κB crosstalk .

Q. What methodologies resolve contradictions in pro-oxidant vs. antioxidant effects of Isorhamnetin 7-O-α-L-rhamnoside?

Context-dependent effects require dual-model studies:

  • Pro-oxidant: Treat cancer cells (e.g., Hep3B) and measure ROS via DCF-DA fluorescence, JC-1 staining for mitochondrial membrane potential, and caspase-3 activation .
  • Antioxidant: Use oxidative stress models (e.g., H₂O₂-exposed C2C12 myoblasts) and quantify Nrf2/HO-1 upregulation via qPCR and Western blot .

Q. How can molecular docking studies validate Isorhamnetin 7-O-α-L-rhamnoside’s binding to nuclear receptors like PXR?

Perform in silico docking using PXR ligand-binding domain (PDB ID: 1NRL). Compare binding affinity with known ligands (e.g., rifampicin). Validate experimentally via TR-FRET competitive assays and PXR knockdown (siRNA) in colitis models to confirm receptor dependency .

Q. What experimental strategies assess the compound’s impact on xenobiotic metabolism in vivo?

Use dextran sulfate sodium (DSS)-induced colitis models. Measure CYP3A4/CYP2C8 expression (qPCR) and correlate with pharmacokinetic parameters (plasma concentration via LC-MS). Compare wild-type vs. PXR-knockout mice to isolate receptor-mediated effects .

Data Analysis and Interpretation

Q. How should researchers address variability in ROS measurements across cell lines?

Normalize ROS data to cell viability (MTT assay) and baseline ROS levels. Use multiple probes (e.g., DCF-DA for general ROS, MitoSOX for mitochondrial superoxide). Statistical analysis should include ANOVA with post-hoc tests to compare treatment groups .

Q. What criteria determine whether observed apoptotic effects are ROS-dependent?

Pretreat cells with NAC (ROS scavenger) and repeat apoptosis assays (Annexin V/PI staining, PARP cleavage). If apoptosis is suppressed, confirm ROS dependency via complementary assays (e.g., mitochondrial cytochrome c release and Bax/Bcl-2 ratio analysis) .

Ethical and Practical Considerations

Q. How can researchers ensure ethical compliance in preclinical studies involving this compound?

Obtain institutional animal care committee approval. Adhere to ARRIVE guidelines for reporting in vivo experiments, including sample size justification and randomization. For human cell lines, verify ethical sourcing and consent documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.